![molecular formula C15H16F3NO2 B13008084 benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane core with a trifluoromethyl group. This structure is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules. The trifluoromethyl group adds electron-withdrawing properties, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common approach is the nucleophilic addition across the central bond of [1.1.1]propellanes . This method is practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key steps would include the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization with the trifluoromethyl group and other substituents.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Its unique structure can be used to study the effects of rigid, three-dimensional molecules on biological systems.
Medicine: The compound’s pharmacokinetic properties make it a valuable candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as increased stability and solubility.
Mecanismo De Acción
The mechanism of action of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Uniqueness
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its combination of a trifluoromethyl group and a bicyclo[1.1.1]pentane core. This combination provides a balance of electron-withdrawing properties and structural rigidity, which can enhance its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H16F3NO2 |
|---|---|
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)14-7-13(8-14,9-14)11(19)12(20)21-6-10-4-2-1-3-5-10/h1-5,11H,6-9,19H2/t11-,13?,14?/m0/s1 |
Clave InChI |
ABJLVYBEEDJSKD-XGNXJENSSA-N |
SMILES isomérico |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)OCC3=CC=CC=C3)N |
SMILES canónico |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


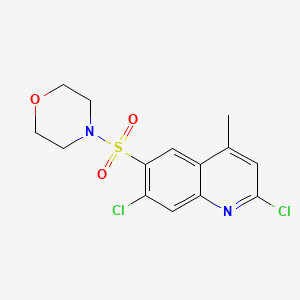
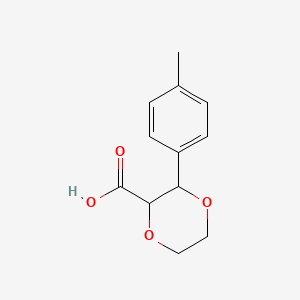
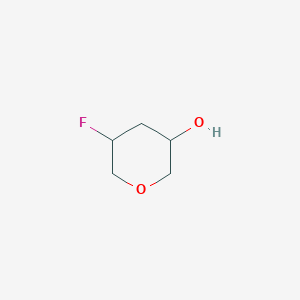
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
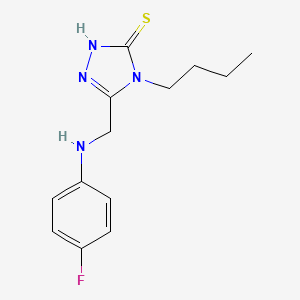


![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
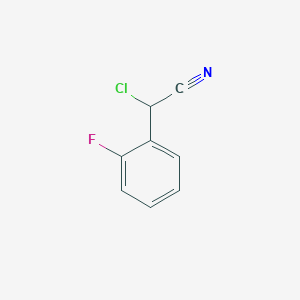
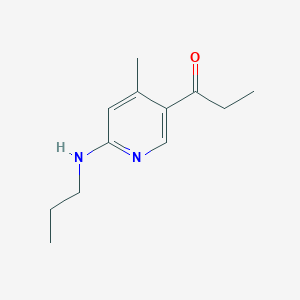
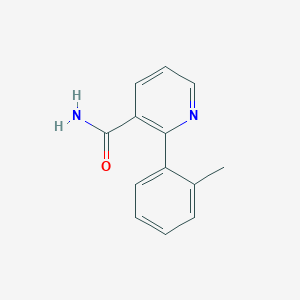
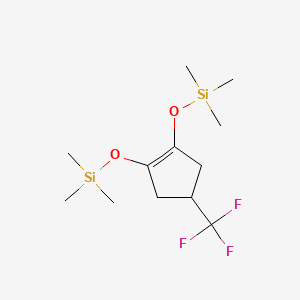
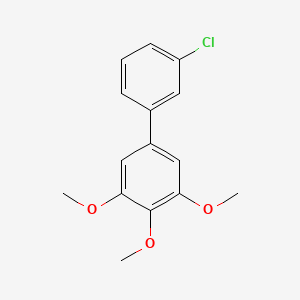
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
